![molecular formula C15H21N3O4 B14598967 N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide CAS No. 61280-92-0](/img/structure/B14598967.png)
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for amines during chemical reactions. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. The process begins with the reaction of D-alanine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Cbz-protected D-alanine. Subsequently, the protected D-alanine is coupled with N-methyl-D-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the protective group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Cbz group under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted amines depending on the reagent used.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide involves its role as a protective group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the protective group can be removed under specific conditions, revealing the free amine. This allows for the formation of peptide bonds and the creation of complex peptide structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Another Cbz-protected amino acid derivative used in peptide synthesis.
N-Benzyloxycarbonyl-L-proline: Used as a building block in peptide synthesis and as a biochemical reagent.
Uniqueness
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide is unique due to its specific combination of D-alanine and N-methyl-D-alanine, which provides distinct properties in peptide synthesis. Its ability to protect the amino group while allowing for selective reactions makes it a valuable tool in organic chemistry and peptide synthesis.
Propriétés
Numéro CAS |
61280-92-0 |
|---|---|
Formule moléculaire |
C15H21N3O4 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
benzyl N-[(2R)-1-[[(2R)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(13(19)16-3)17-14(20)11(2)18-15(21)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21)/t10-,11-/m1/s1 |
Clé InChI |
ZIOBBKUCLDPHFV-GHMZBOCLSA-N |
SMILES isomérique |
C[C@H](C(=O)NC)NC(=O)[C@@H](C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)NC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


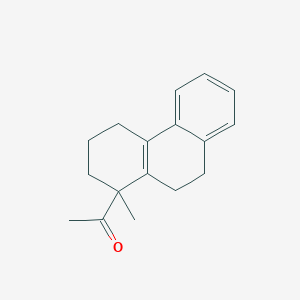


![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)
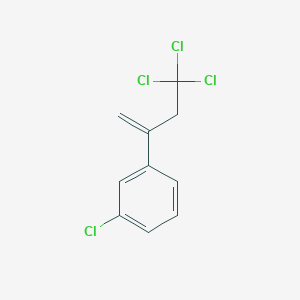
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)

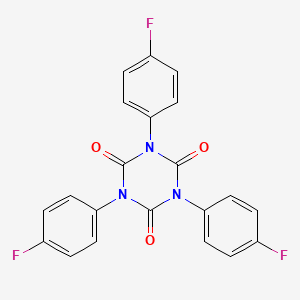
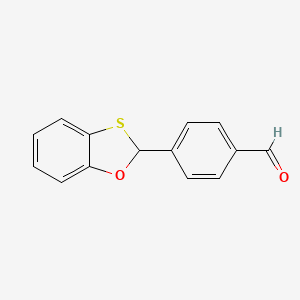
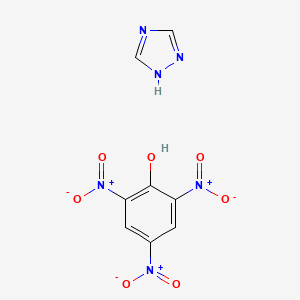
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)

